molecular formula C7H6Br2O2 B13703728 2,2-Dibromo-1-(5-methyl-2-furyl)ethanone

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone

Cat. No.: B13703728
M. Wt: 281.93 g/mol
InChI Key: OKVNLONIZULPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of two bromine atoms and a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone can be synthesized through the bromination of 1-(5-methyl-2-furyl)ethanone. The reaction typically involves the use of bromine in an organic solvent such as dimethylformamide. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions on the furan ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromine: Used for the initial bromination reaction.

    Sodium Borohydride: Commonly used for reduction reactions.

    Organic Solvents: Such as dimethylformamide, used to dissolve reactants and control reaction conditions.

Major Products

    Substituted Furans: Formed through substitution reactions.

    Reduced Furans: Formed through reduction reactions.

    Oxygenated Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(5-methyl-2-furyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The furan ring provides a stable framework that can undergo various chemical transformations, allowing the compound to interact with different biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C7H6Br2O2

Molecular Weight

281.93 g/mol

IUPAC Name

2,2-dibromo-1-(5-methylfuran-2-yl)ethanone

InChI

InChI=1S/C7H6Br2O2/c1-4-2-3-5(11-4)6(10)7(8)9/h2-3,7H,1H3

InChI Key

OKVNLONIZULPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.